molecular formula C15H15N5O3S B11252458 N-(3-Methoxyphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide

N-(3-Methoxyphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide

Cat. No.: B11252458
M. Wt: 345.4 g/mol
InChI Key: YBAZLKOWNDXMMT-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of N-(3-Methoxyphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The methoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the sulfanylacetamide moiety is attached through nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-(3-Methoxyphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Scientific Research Applications

N-(3-Methoxyphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity, while the sulfanylacetamide moiety can modulate its solubility and stability. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

N-(3-Methoxyphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide can be compared with similar compounds such as:

    N-(3-Methoxyphenyl)-2-({5-methyl-7-oxo-7H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide: This compound shares a similar structure but may have different substituents, leading to variations in its chemical and biological properties.

    N-(3-Methoxyphenyl)-2-({5-methyl-7-oxo-7H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide: Another related compound with slight modifications in its structure, which can affect its reactivity and applications.

Properties

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H15N5O3S/c1-9-6-12(21)17-14-18-19-15(20(9)14)24-8-13(22)16-10-4-3-5-11(7-10)23-2/h3-7H,8H2,1-2H3,(H,16,22)(H,17,18,21)

InChI Key

YBAZLKOWNDXMMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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